Tri-GalNAc(OAc)3-Cbz

ASGPR Targeting Bioconjugation Oligonucleotide Synthesis

Tri-GalNAc(OAc)3-Cbz is a uniquely protected, peracetylated triantennary GalNAc ligand precursor for ASGPR. Its orthogonal Cbz (amine) and acetyl (sugar) groups enable stepwise, controlled conjugation—critical for high-purity GalNAc-siRNA/ASO synthesis and tailored LYTAC development. Unlike deprotected analogs, this building block prevents off-target reactions, ensuring reproducible, defined conjugate assembly for scalable therapeutic manufacturing.

Molecular Formula C87H134N10O38
Molecular Weight 1928.0 g/mol
Cat. No. B13449828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTri-GalNAc(OAc)3-Cbz
Molecular FormulaC87H134N10O38
Molecular Weight1928.0 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)OCC4=CC=CC=C4)COC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C87H134N10O38/c1-52(98)94-74-80(130-61(10)107)77(127-58(7)104)65(46-123-55(4)101)133-83(74)120-39-19-16-27-68(110)88-33-22-36-91-71(113)30-42-117-49-87(97-86(116)126-45-64-25-14-13-15-26-64,50-118-43-31-72(114)92-37-23-34-89-69(111)28-17-20-40-121-84-75(95-53(2)99)81(131-62(11)108)78(128-59(8)105)66(134-84)47-124-56(5)102)51-119-44-32-73(115)93-38-24-35-90-70(112)29-18-21-41-122-85-76(96-54(3)100)82(132-63(12)109)79(129-60(9)106)67(135-85)48-125-57(6)103/h13-15,25-26,65-67,74-85H,16-24,27-51H2,1-12H3,(H,88,110)(H,89,111)(H,90,112)(H,91,113)(H,92,114)(H,93,115)(H,94,98)(H,95,99)(H,96,100)(H,97,116)/t65-,66-,67-,74-,75-,76-,77+,78+,79+,80-,81-,82-,83-,84-,85-/m1/s1
InChIKeyJMCXVEFCNXSLCI-ZTLRGGSLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Oxa-2,9,13-triazaoctadecanoic Acid Phenylmethyl Ester (CAS 1159408-63-5): A Protected Triantennary GalNAc Intermediate for ASGPR-Targeted Delivery


5-Oxa-2,9,13-triazaoctadecanoic acid, 8,14-dioxo-3,3-bis[[3-oxo-3-[[3-[[1-oxo-5-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-α-D-galactopyranosyl]oxy]pentyl]amino]propyl]amino]propoxy]methyl]-18-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-α-D-galactopyranosyl]oxy]-, phenylmethyl ester, commonly known as Tri-GalNAc(OAc)3 Cbz, is a peracetylated triantennary N-acetylgalactosamine (GalNAc) derivative. It is a protected ligand precursor for the asialoglycoprotein receptor (ASGPR), where the sugar hydroxyls are protected by acetyl groups and the tris-amine core is protected by a benzyloxycarbonyl (Cbz) group . This protection strategy is crucial for enabling subsequent, controlled conjugation reactions in the synthesis of ASGPR-targeted therapeutics .

Why Generic Substitution of Tri-GalNAc(OAc)3 Cbz (CAS 1159408-63-5) is Not Advisable


This compound is not a final therapeutic agent but a precisely protected synthetic intermediate. Its value is defined by its orthogonal protecting groups (acetyl esters and a Cbz carbamate) which are essential for a stepwise, controlled conjugation process . Substituting it with a deprotected or differently functionalized GalNAc cluster (e.g., Tri-GalNAc-NHS ester) would result in a fundamentally different reactivity profile, precluding the specific synthetic routes for which this compound is intended and potentially leading to off-target conjugation or premature deprotection [1]. The choice of this specific building block is dictated by the required chemistry of the downstream conjugation sequence.

Quantitative Evidence for Tri-GalNAc(OAc)3 Cbz (CAS 1159408-63-5) Differentiation


Orthogonal Protection Strategy vs. Directly Reactive Analogs

Tri-GalNAc(OAc)3 Cbz is differentiated from directly reactive triantennary GalNAc analogs, such as Tri-GalNAc-NHS ester, by its protective group profile. While the NHS ester has a reported Kd of ~2.5 nM for ASGPR binding, it is designed for immediate, single-step amine conjugation . In contrast, Tri-GalNAc(OAc)3 Cbz requires sequential deprotection (e.g., hydrogenolysis of Cbz, then acetyl hydrolysis) before it can be conjugated, offering a distinct and necessary synthetic route for multi-step conjugate assembly .

ASGPR Targeting Bioconjugation Oligonucleotide Synthesis

Purity and Compositional Consistency vs. Generic GalNAc Clusters

This specific peracetylated triantennary GalNAc cluster is characterized and supplied with a minimum purity of 95% as determined by analytical methods, ensuring a high degree of compositional homogeneity . This contrasts with other commercial triantennary GalNAc clusters which may vary in purity and the presence of undefined impurities, impacting the reproducibility and yield of subsequent conjugation and biological assays [1].

ASGPR Targeting Quality Control Analytical Chemistry

Structural Identity Confirmation vs. Uncharacterized Analogs

The specific molecular weight of 1928.04 g/mol and the defined molecular formula C87H134N10O38 serve as a unique identifier for this protected triantennary GalNAc cluster, confirmed by analytical techniques such as NMR and mass spectrometry . This level of structural confirmation ensures that the compound's identity and purity are established, which is a fundamental requirement for use in regulated environments or for generating reproducible research data. This contrasts with less characterized or undefined GalNAc cluster preparations.

ASGPR Targeting Bioconjugation Oligonucleotide Synthesis

Optimal Application Scenarios for Tri-GalNAc(OAc)3 Cbz (CAS 1159408-63-5)


Multi-Step Synthesis of ASGPR-Targeted Oligonucleotide Conjugates

This compound is a critical intermediate in the synthesis of GalNAc-siRNA and GalNAc-ASO conjugates. Its protected state allows for the sequential introduction of the triantennary GalNAc cluster onto an oligonucleotide solid support or through a post-synthetic conjugation strategy. This controlled approach is essential for achieving high-purity final conjugates with defined structures, a key requirement for in vivo studies and therapeutic development [1].

Generation of Customizable GalNAc-Linker-Payload Constructs

The orthogonal protecting groups (Cbz on the amine, acetyl on the sugars) enable researchers to deprotect the amine terminus first (via hydrogenolysis) to introduce a unique linker or payload, while the sugars remain protected. This allows for the creation of bespoke GalNAc conjugates with tailored linker lengths and functional groups for specific applications, such as LYTAC development or targeted imaging agent synthesis .

Academic and Industrial Process Development for Targeted Therapeutics

In research settings where precise control over synthetic intermediates is paramount, this well-characterized, high-purity compound is the preferred starting material. Its use ensures reproducibility in academic studies and provides a reliable building block for the development of scalable manufacturing processes for next-generation ASGPR-targeted drugs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tri-GalNAc(OAc)3-Cbz

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.